

6-Chloro-2-picoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Chloro-2-picoline**

Cat. No.: **B094459**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **6-Chloro-2-picoline**, a versatile pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its core physicochemical properties, provides a detailed experimental protocol for a common synthetic application, and illustrates the underlying reaction mechanism.

Core Compound Data

6-Chloro-2-picoline, also known as 2-Chloro-6-methylpyridine, is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its molecular structure, featuring a chlorine atom and a methyl group on the pyridine ring, offers multiple sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.^[1]

Below is a summary of its key molecular data:

Parameter	Value	Reference
Molecular Formula	C6H6ClN	[2]
Molecular Weight	127.57 g/mol	[2]
CAS Number	18368-63-3	[2]
IUPAC Name	2-chloro-6-methylpyridine	[2]

Synthetic Applications and Experimental Protocols

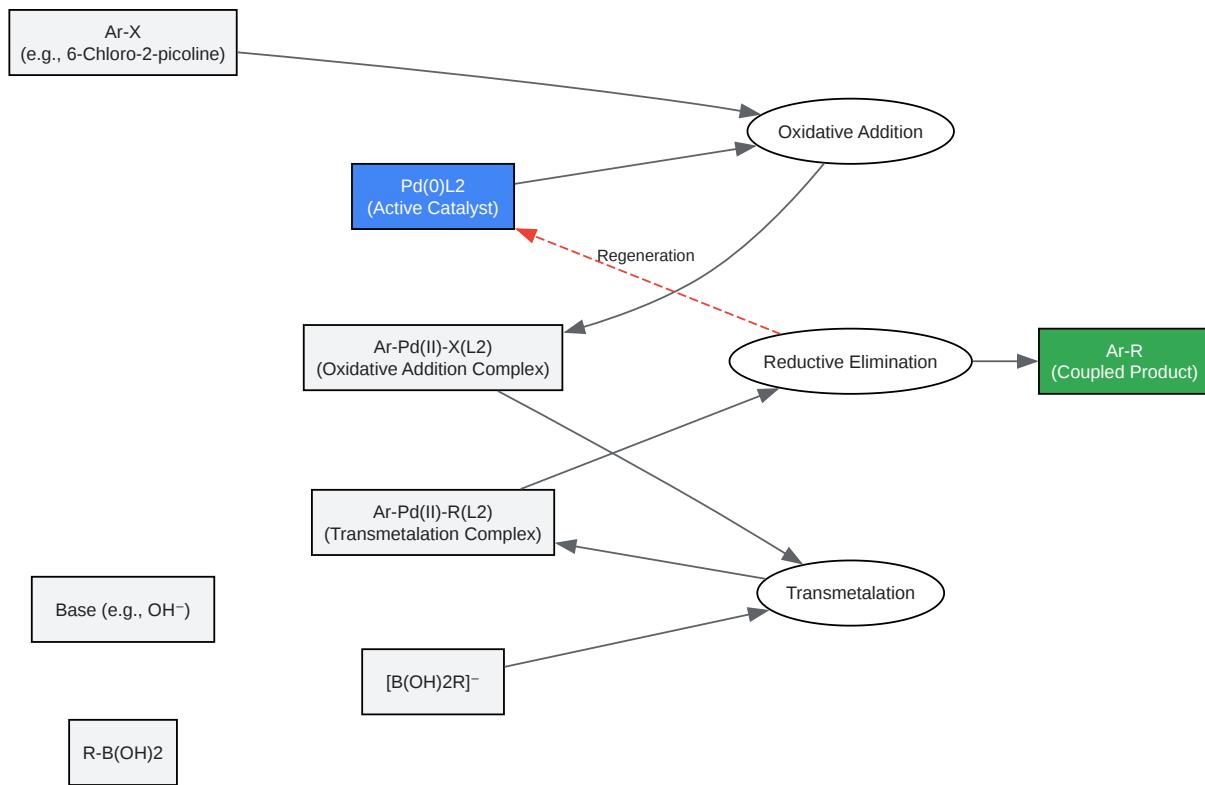
6-Chloro-2-picoline is a key substrate in various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom on the electron-deficient pyridine ring makes it a suitable electrophile for palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings.[\[3\]](#)[\[4\]](#) These reactions are instrumental in the construction of biaryl and aryl-alkyne moieties, which are common structural motifs in biologically active compounds.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using a 2-chloropyridine derivative like **6-Chloro-2-picoline**. This reaction is a powerful tool for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **6-Chloro-2-picoline**
- Arylboronic acid (1.1-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
- Ligand (if required, e.g., a phosphine ligand)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)


- Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
- Schlenk flask or reaction vial
- Magnetic stirrer
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add **6-Chloro-2-picoline**, the arylboronic acid, and the base under an inert atmosphere.
- Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand. Subsequently, add the degassed, anhydrous solvent via syringe.
- Reaction Execution: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically ranging from 80-110 °C).
- Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then typically partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired cross-coupled product.

Reaction Mechanism and Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism that involves several key steps. The following diagram illustrates the generally accepted catalytic cycle for this reaction, showcasing the transformation of the palladium catalyst.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance

While **6-Chloro-2-picoline** itself is primarily a synthetic intermediate, its derivatives have been explored in the context of drug discovery. For instance, the core structure of 6-chloro-4-

aminoquinazoline-2-carboxamide has been investigated for its potential as a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a target in cancer therapy.^[8] This highlights the importance of **6-Chloro-2-picoline** as a scaffold for the development of novel therapeutic agents. The synthesis of thioridazine, a first-generation antipsychotic, also involves derivatives of 2-picoline, further underscoring the relevance of this class of compounds in medicinal chemistry.^[9]

This technical guide serves as a foundational resource for researchers working with **6-Chloro-2-picoline**, providing essential data and a practical framework for its application in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 6-Chloro-2-picoline | C6H6ClN | CID 87601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioridazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [6-Chloro-2-picoline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094459#6-chloro-2-picoline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com